4-(2-Methoxyphenyl)benzene-1-carbothioamide
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Description
4-(2-Methoxyphenyl)benzene-1-carbothioamide, also known as 2-Methoxy-4-(phenylthio)benzamide, is a chemical compound that has gained significance in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzene carbothioamides and is synthesized through a simple chemical reaction.
Scientific Research Applications
- Anticancer Potential : Researchers have investigated the compound’s antiproliferative activity against cancer cells. Its structural features make it a potential candidate for developing novel anticancer agents .
- Targeting Enzymes and Receptors : The thioamide group in 4-(2-Methoxyphenyl)benzene-1-carbothioamide can interact with enzymes and receptors, making it relevant for drug design .
- Organic Semiconductors : The compound’s aromatic structure and sulfur atom make it interesting for organic electronics. It could serve as a building block for semiconducting materials in optoelectronic devices .
- Protein Labeling and Modification : Researchers explore its reactivity with proteins and peptides. The thioamide moiety can be used for site-specific labeling or modification of biomolecules .
- Sulfur Detection : The thioamide group provides a unique handle for selective detection of sulfur-containing compounds. Researchers have used it as a probe for sulfur quantification .
- Metabolism Studies : Scientists investigate the metabolic fate of 4-(2-Methoxyphenyl)benzene-1-carbothioamide in vivo. Understanding its metabolism aids drug development .
- Thioamide Mimicry : Researchers study the compound’s ability to mimic peptide bonds. It can serve as a non-hydrolyzable peptide bond surrogate in peptide-based drug design .
Medicinal Chemistry and Drug Development
Materials Science
Chemical Biology
Analytical Chemistry
Pharmacology
Bioorganic Chemistry
properties
IUPAC Name |
4-(2-methoxyphenyl)benzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-16-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)17/h2-9H,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDYPDHMFSDANG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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